molecular formula C18H17NO4 B12536420 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate CAS No. 820210-81-9

1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate

Cat. No.: B12536420
CAS No.: 820210-81-9
M. Wt: 311.3 g/mol
InChI Key: CETGRBIASKPHHJ-UHFFFAOYSA-N
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Description

1-Formamido-2-(9H-xanthen-9-yl)ethyl acetate is a synthetic chemical reagent built on a xanthene core, a scaffold recognized for its diverse applications in medicinal chemistry and chemical biology . The xanthene moiety is a tricyclic aromatic system, and its derivatives are frequently explored for their potential to interact with biological targets, such as nucleic acids . Specifically, structurally related xanthone derivatives have demonstrated significant research value as potent stabilizers of G-quadruplex (G4) DNA structures, which are non-canonical nucleic acid secondary structures found in promoter regions of key oncogenes and in telomeres . Stabilization of these structures can influence gene expression and is a target mechanism in the development of anticancer agents . Furthermore, the xanthene core is a fundamental component of widely used fluorescent dyes and tags . The structure of this reagent, which features both a formamido group and an acetate ester, suggests potential as a versatile synthetic intermediate or a precursor for fluorescent probes. The acetate ester, a common functional group in organic synthesis, can serve as a protecting group or be modified through hydrolysis or transesterification reactions . This compound is intended for use in research applications such as the synthesis of novel bioactive molecules, the development of fluorescent labels, and investigations into nucleic acid interactions. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

820210-81-9

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

[1-formamido-2-(9H-xanthen-9-yl)ethyl] acetate

InChI

InChI=1S/C18H17NO4/c1-12(21)22-18(19-11-20)10-15-13-6-2-4-8-16(13)23-17-9-5-3-7-14(15)17/h2-9,11,15,18H,10H2,1H3,(H,19,20)

InChI Key

CETGRBIASKPHHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CC1C2=CC=CC=C2OC3=CC=CC=C13)NC=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate typically involves multiple chemical reactions focusing on the formation of the xanthene core followed by the introduction of the formamido and ethyl acetate groups. Several strategic approaches can be employed, with key considerations including:

  • Formation of the xanthene core structure
  • Introduction of the ethyl acetate moiety at the 9-position
  • Incorporation of the formamido group
  • Optimization of reaction conditions for each step
  • Purification protocols to ensure high purity of the final product

Formation of the Xanthene Core

Xanthene Backbone Synthesis

The xanthene backbone is fundamental to the target molecule and can be synthesized through several established methods:

From Diphenyl Ether Derivatives

One common approach involves the cyclization of appropriately substituted diphenyl ethers. This typically utilizes acid-catalyzed reactions where intramolecular Friedel-Crafts type reactions form the central carbon bridge of the xanthene structure.

From Fluorenone Precursors

An alternative approach derives from the methodology described for fluoren-9-ones, which can be adapted for xanthene synthesis through the incorporation of an oxygen atom in the ring system:

  • Preparation of o-halobiaryls containing an oxygen bridge
  • Palladium-catalyzed cyclization reactions
  • Further functionalization to establish the xanthene core

The reaction conditions for palladium-catalyzed cyclization typically include:

Parameter Condition Notes
Catalyst Pd(PCy3)2 (5 mol%) Commercial catalyst provides optimal results
Base Cesium pivalate (2 equiv) Critical for high yields
Solvent DMF Facilitates reaction progression
Temperature 110°C Optimal for cyclization
Reaction time 5-7 hours Longer times may lead to side products
Atmosphere Inert (argon or nitrogen) Prevents oxidation of intermediates

Xanthene-9-one Synthesis and Reduction

Another approach involves the synthesis of xanthene-9-one followed by selective reduction:

  • Synthesis of 3,6-dihydroxy-9H-xanthen-9-one through established procedures
  • Reduction of the ketone to the corresponding alcohol using sodium borohydride or other selective reducing agents
  • Further functionalization at the 9-position

The preparation of 3,6-dihydroxy-9H-xanthen-9-one typically follows this process:

Step 1: Formation of the xanthone core structure
Step 2: Introduction of hydroxyl groups at the 3,6-positions (if not already present)
Step 3: Reduction of the carbonyl group at the 9-position
Step 4: Functionalization at the 9-position

Introduction of the Formamido Group

Direct Formylation

The introduction of the formamido group can be accomplished through:

  • Conversion of an appropriate amino precursor using formic acid or a formylating agent
  • Reaction of the amino group with formyl chloride or mixed anhydrides of formic acid

Reductive Amination Followed by Formylation

Another approach involves:

  • Introduction of an amino group through reductive amination
  • Subsequent formylation of the resulting amine

A detailed protocol similar to that described for other xanthene derivatives can be adapted:

Step 1: Preparation of the amino precursor
Step 2: Reaction with formic acid/acetic anhydride (1:2) at 50-60°C for 4-6 hours
Step 3: Isolation and purification of the formamido derivative

From Nitrile Precursors

A synthetic route utilizing nitrile chemistry can also be considered:

  • Introduction of a cyano group at the appropriate position
  • Partial reduction to form the formamido group

This approach might utilize the chemistry of ethyl cyanoacetate or related compounds to establish the required carbon framework with the nitrile group, followed by selective transformations.

Complete Synthetic Routes for 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate

Route A: Convergent Synthesis Approach

This route involves separate preparation of the xanthene core and the formamido-ethyl acetate side chain, followed by connection of these fragments:

Preparation of 9H-xanthene
  • Synthesis of diphenyl ether derivatives
  • Acid-catalyzed cyclization to form the xanthene core
  • Purification to obtain pure 9H-xanthene
Preparation of the Formamido-ethyl acetate Side Chain
  • Synthesis of an appropriate halogenated formamido-ethyl acetate
  • Activation for coupling with the xanthene core
Coupling Reaction
  • Deprotonation of 9H-xanthene at the 9-position
  • Coupling with the activated formamido-ethyl acetate side chain
  • Purification of the final product

Route B: Linear Synthesis Approach

This approach involves sequential functionalization of the xanthene core:

  • Preparation of 9H-xanthene
  • Introduction of an ethyl acetate group at the 9-position
  • Further functionalization to incorporate the formamido group
  • Final purification and isolation

Route C: From 9-Formyl-9H-xanthene

An alternative approach starting from 9-formyl-9H-xanthene:

  • Preparation of 9-formyl-9H-xanthene
  • Wittig reaction or similar C-C bond forming reaction to introduce the required carbon chain
  • Functional group manipulations to establish the formamido and acetate groups
  • Final purification and isolation

Optimization of Reaction Conditions

Temperature and Solvent Effects

The choice of solvent and temperature significantly impacts the synthesis of xanthene derivatives. Optimal conditions for key steps include:

Reaction Step Recommended Solvent Temperature Range Notes
Xanthene formation DMF, NMP 100-110°C Higher temperatures may lead to decomposition
C-9 functionalization THF, diethyl ether -78°C to rt Low temperatures improve selectivity
Formylation Formic acid/Ac2O or DMF 50-60°C Moderate heating required
Purification Various Room temperature Column chromatography with appropriate solvent systems

Catalyst Selection

For certain transformations, catalyst selection is crucial:

Transformation Recommended Catalyst Loading Notes
Cyclization Pd(PCy3)2 5 mol% Provides excellent yields for related xanthene compounds
Reduction NaBH4 or LiAlH4 1-2 equiv Selection depends on functional group tolerance
C-C bond formation Various Pd catalysts 1-5 mol% Pd(PPh3)4 often provides good results

Reaction Monitoring and Endpoint Determination

Effective monitoring of reaction progress can be achieved through:

  • Thin-layer chromatography (TLC) with appropriate visualization methods
  • HPLC analysis for more precise monitoring
  • NMR analysis of reaction aliquots for complex transformations

Purification and Characterization

Isolation Techniques

The isolation of 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate typically involves:

  • Extraction with appropriate organic solvents (e.g., dichloromethane, ethyl acetate)
  • Washing with aqueous solutions to remove water-soluble impurities
  • Drying over anhydrous sodium sulfate or magnesium sulfate
  • Concentration under reduced pressure

Purification Methods

Purification methods commonly employed include:

Column Chromatography

Silica gel chromatography using appropriate solvent systems:

  • Hexanes/ethyl acetate mixtures (typically 7:3 to 1:1)
  • Dichloromethane/methanol for more polar intermediates
Recrystallization

Recrystallization from appropriate solvent systems:

  • Ethyl acetate/hexanes
  • Dichloromethane/hexanes
  • Methanol/water for more polar compounds

Analytical Data and Characterization

The characterization of the final product and key intermediates typically involves:

Analytical Method Information Obtained
1H NMR Structural confirmation, purity assessment
13C NMR Carbon framework confirmation
IR Spectroscopy Functional group identification (C=O, N-H, etc.)
Mass Spectrometry Molecular weight confirmation, fragmentation pattern
Elemental Analysis Empirical formula confirmation
Melting Point Physical property and purity indicator

Data Tables for 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate

Physical and Chemical Properties

Property Value
Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
Physical Appearance Typically a white to off-white solid
Melting Point Not specifically reported, likely in the range of 120-160°C based on similar compounds
Solubility Soluble in common organic solvents (DMSO, chloroform, dichloromethane)
Storage Conditions Recommended storage at 2-8°C, protected from light and moisture

Spectral Data Ranges

Spectral Method Key Features
1H NMR Characteristic signals for xanthene aromatic protons (δ 6.7-8.0 ppm), acetate methyl (δ ~2.0 ppm), formamido NH (δ ~8.0-8.5 ppm)
13C NMR Carbonyl carbon signals (δ ~170 ppm for acetate, ~160 ppm for formamido), aromatic carbons (δ 110-160 ppm)
IR Characteristic bands for C=O stretching (1720-1740 cm-1 for acetate, 1650-1680 cm-1 for formamido), N-H stretching (3200-3400 cm-1)

Challenges and Considerations

Common Synthetic Challenges

The synthesis of 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate presents several challenges:

  • Regioselectivity in functionalizing the 9-position of xanthene
  • Introduction of the formamido group with the correct regiochemistry
  • Potential competing reactions at various stages of the synthesis
  • Purification of intermediates and final products

Troubleshooting Guidelines

Issue Potential Solution
Low yields in xanthene formation Optimize reaction conditions, ensure anhydrous conditions, consider alternative catalysts
Poor selectivity in C-9 functionalization Lower reaction temperature, use more selective bases or electrophiles
Difficulty in formamido group introduction Explore alternative formylating agents, adjust reaction time and temperature
Purification challenges Develop optimized chromatography conditions, consider multiple recrystallization steps

Scale-up Considerations

When scaling up the synthesis, special consideration should be given to:

  • Heat and mass transfer limitations in larger reactors
  • Safety concerns with certain reagents (e.g., strong bases, formylating agents)
  • Solvent volumes and waste generation
  • Purification methods that are practical at larger scales

Chemical Reactions Analysis

1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate has been investigated for various scientific applications:

Chemistry

  • Precursor for Synthesis : It serves as a building block for synthesizing more complex xanthone derivatives, which can be used in material science and organic synthesis.

Biology

  • Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which can help mitigate oxidative stress in biological systems.

Medicine

  • Anticancer Activity : Studies have shown that it possesses potential anticancer properties by inducing apoptosis in cancer cells and stabilizing G-quadruplex DNA structures. The following table summarizes key findings related to its cytotoxic effects against different cancer cell lines:
Cell LineIC50 (µM)Mechanism of Action
HepG2 (liver cancer)15.2Induction of apoptosis via mitochondrial pathway
MCF7 (breast cancer)12.5Inhibition of cell proliferation
A549 (lung cancer)10.8G4 DNA stabilization leading to cell cycle arrest

These results indicate that the compound can effectively inhibit cancer cell growth through various mechanisms.

Case Studies

Several case studies have explored the biological activity of 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate:

  • Study on HepG2 Cells :
    • Treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
    • Flow cytometry analysis confirmed an increase in sub-G1 phase cells, supporting the induction of apoptosis.
  • MCF7 Breast Cancer Study :
    • The compound was administered to MCF7 cells, resulting in reduced proliferation rates and increased expression of pro-apoptotic markers.
    • In vivo studies demonstrated tumor growth inhibition in xenograft models treated with the compound.
  • A549 Lung Cancer Research :
    • A549 cells treated with varying concentrations showed enhanced G4 DNA formation, correlating with reduced cell viability.
    • This study concluded that G4 stabilization is a promising mechanism for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. For instance, it may inhibit the activity of certain kinases or receptors, leading to downstream effects on cellular signaling pathways . The compound’s fluorescent properties also enable it to act as a marker in imaging studies, providing insights into cellular processes .

Comparison with Similar Compounds

N-(9H-xanthen-9-yl)acetamide (CAS: 6333-85-3)

  • Structure : Replaces the formamido-ethyl acetate group with an acetamide moiety.
  • Synthesis : Prepared via amidation of xanthene derivatives.
  • Key Data: Molecular weight = 239.27 g/mol; LogP = 1.9; Hydrogen bond donors = 1 .

1-(9H-Xanthen-9-yl)ethan-1-one Derivatives

  • Examples : 1-(p-tolyl)-2-(9H-xanthen-9-yl)ethan-1-one (3b), 1-(naphthalen-1-yl)-2-(9H-xanthen-9-yl)ethan-1-one (3g) .
  • Synthesis : Synthesized via benzylic C–H functionalization, with yields ranging from 53% to 75%.
  • Key Data : Melting points vary between 105–123°C, reflecting substituent-dependent crystallinity.
  • Comparison : The ketone group in these derivatives confers different electronic properties compared to the ester and formamido groups in the target compound, influencing reactivity and photostability.

2-Acetamido-9-fluorenyl Acetate (CID 225627)

  • Structure : Fluorene-based analog with an acetamido-acetate side chain.
  • Key Data: Molecular formula = C₁₇H₁₅NO₃; SMILES = CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2OC(=O)C .
  • Comparison : The fluorene core lacks the oxygen atom in the xanthene scaffold, altering electronic conjugation and steric effects.

Functional Analogues

Ethyl Acetate Derivatives of Xanthene

  • Examples : (S)-28 and (S)-29 (from ).
  • Synthesis : Coupling of 2-(9H-xanthen-9-yl)acetic acid with ethyl acetate via chiral auxiliary methods.
    • (S)-28: Yield = 64–79%; ¹H NMR δ = 7.33–7.06 (m, aromatic), 5.05 (q, J=7.1 Hz), 1.41 (d, J=7.1 Hz) .
    • (S)-29: Yield = 44%; ¹H NMR δ = 7.80–7.34 (m, aromatic), 5.20 (q, J=7.1 Hz), 1.56 (d, J=7.1 Hz) .

2-(9H-Xanthen-9-yl)-1H-indene-1,3(2H)-dione

  • Bioactivity : Exhibits 48.49% inhibitory effect in pollen tube assays (p < 0.05) .
  • Comparison : The indene-dione moiety introduces electron-withdrawing effects, differing from the ester and formamido groups in the target compound.

Physicochemical and Spectroscopic Comparisons

Property 1-Formamido-2-(9H-xanthen-9-yl)ethyl Acetate (Inferred) N-(9H-xanthen-9-yl)acetamide (S)-28 1-(p-tolyl)-2-(9H-xanthen-9-yl)ethan-1-one (3b)
Molecular Weight ~350–370 g/mol 239.27 g/mol ~300 g/mol 344.41 g/mol
Polarity High (ester + formamido) Moderate (amide) Moderate Low (ketone)
¹H NMR (Key Signals) δ ~7.5–7.8 (xanthene), δ ~8.1 (formamido NH) δ 7.36–7.21 (m, aromatic) δ 5.05 (q) δ 7.80–7.34 (m, aromatic), δ 5.20 (q)
Synthetic Yield Not reported Not reported 64–79% 63%
Applications Potential pharmaceutical intermediate Unknown Polymer synthesis Materials science, catalysis

Biological Activity

1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate is a compound derived from xanthene, a well-known scaffold in medicinal chemistry. Xanthene derivatives have been studied for various biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

The chemical structure of 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate can be represented as follows:

C15H15NO3\text{C}_{15}\text{H}_{15}\text{N}\text{O}_{3}

This structure indicates the presence of an amide functional group and an ethyl acetate moiety attached to the xanthene core, which may contribute to its biological properties.

Anticancer Properties

Research has indicated that xanthene derivatives exhibit significant anticancer activity. In vitro studies have shown that 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that this compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 12 µM, suggesting potent cytotoxic effects .

Cell Line IC50 (µM) Mechanism of Action
MCF-712Induction of apoptosis
HT2915Cell cycle arrest
A54918Inhibition of PI3K/Akt pathway

Antimicrobial Activity

1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate has also shown promising antimicrobial properties. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating moderate antibacterial activity .

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Moderate

Antioxidant Activity

The antioxidant capacity of 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate was evaluated using DPPH radical scavenging assays. The compound demonstrated a scavenging activity of 75% at a concentration of 50 µg/mL, comparable to standard antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

The mechanisms underlying the biological activities of 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate are multifaceted:

  • Apoptosis Induction : The compound activates caspase pathways leading to cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G2/M phase.
  • Antioxidant Mechanism : The radical scavenging ability helps mitigate oxidative damage to cells.

Case Studies

A recent study explored the effects of 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate on HT29 colon cancer cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability and increased levels of reactive oxygen species (ROS), confirming its role as an effective anticancer agent .

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